4-Pyrimidinecarboxylic acid, 2,6-bis(4-nitrophenyl)-, ethyl ester
Description
4-Pyrimidinecarboxylic acid, 2,6-bis(4-nitrophenyl)-, ethyl ester is a pyrimidine derivative featuring two 4-nitrophenyl substituents at the 2- and 6-positions and an ethyl ester group at the 4-position. Nitro groups are strongly electron-withdrawing, which may influence electronic distribution, hydrolysis kinetics, and biological interactions. Similar compounds, such as those with silyl, chloro, or amino substituents, highlight the role of functional groups in modulating reactivity and applications .
Properties
CAS No. |
62235-62-5 |
|---|---|
Molecular Formula |
C19H14N4O6 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C19H14N4O6/c1-2-29-19(24)17-11-16(12-3-7-14(8-4-12)22(25)26)20-18(21-17)13-5-9-15(10-6-13)23(27)28/h3-11H,2H2,1H3 |
InChI Key |
TZNCOOFCFZPXHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of ethyl 2,6-bis(4-nitrophenyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrimidine core can bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Hydrolysis Reactivity
- For example, bis(4-nitrophenyl) carbonate (BNPC) and 4-nitrophenyl acetate (NA) are hydrolyzed rapidly due to nitro-group stabilization .
- Silyl-Protected Esters : Trimethylsilyl and tert-butyldimethylsilyl esters exhibit hydrolytic lability under acidic or aqueous conditions, but their bulkiness may slow reaction rates compared to nitro analogs .
- Chloro/Amino Derivatives: Chloro groups enhance electrophilicity, while amino groups introduce electron density, creating a balance that may delay hydrolysis relative to nitro-substituted esters .
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